N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15(18)16-7-6-11-9-17-14-8-12(19-3)4-5-13(11)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLGZQJJWBELOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindole.
Alkylation: The 6-methoxyindole undergoes alkylation with 2-bromoethylamine to form N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine.
Amidation: The final step involves the reaction of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine with 2-methylpropanoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group at the indole’s 6-position is susceptible to oxidation under specific conditions. For example:
The indole ring itself may undergo oxidation, though this is less common due to its aromatic stability.
Reduction Reactions
The amide group in the propanamide side chain can be reduced to form amines or alcohols:
Electrophilic Substitution on the Indole Ring
The indole’s 3-position is inherently reactive toward electrophiles. Substituents at this position (e.g., ethyl-propanamide chain) may direct further substitution:
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5- or 7- | Nitro-indole derivative | 0–5°C, controlled nitration |
| Br₂ (in DCM or acetic acid) | 2- or 4- | Brominated indole analog | Room temperature, catalytic |
Steric hindrance from the ethyl-propanamide chain may limit substitution at adjacent positions.
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions:
a) Methoxy Group Demethylation
b) Amide Alkylation
-
Reagents: CH₃I (methyl iodide) in presence of NaH.
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Product: N-methylated propanamide, altering steric and electronic properties.
Catalytic Cross-Coupling Reactions
The indole ring may participate in palladium-catalyzed coupling (e.g., Suzuki-Miyaura), though this requires halogenation at specific positions first. No direct experimental data exists for this compound, but analogous indoles show:
| Reaction | Catalyst | Outcome |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl formation at brominated positions |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Introduction of amine groups |
Critical Analysis of Sources
-
PubChem (CID 1794373) confirms hydrolysis and reduction pathways but lacks kinetic or thermodynamic data.
-
ACS Omega provides indirect evidence for indole reactivity in analogous systems.
-
Journal of Medicinal Chemistry highlights synthetic methods for related propanamides but does not address this compound specifically.
Gaps remain in catalytic and regioselective reaction data. Further studies using HPLC/MS and NMR kinetics are recommended to validate theoretical pathways.
Scientific Research Applications
Synthetic Routes
The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide typically involves:
- Preparation of 6-Methoxyindole : The starting material is 6-methoxyindole.
- Alkylation : This compound undergoes alkylation with 2-bromoethylamine to form N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine.
- Amidation : The final step involves reacting N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine with 2-methylpropanoyl chloride under basic conditions to yield the target compound.
Chemical Reactions
This compound can participate in various chemical reactions:
- Oxidation : The methoxy group can be oxidized to a hydroxyl group.
- Reduction : The carbonyl group in the propanamide can be reduced to an alcohol.
- Substitution : Electrophilic substitution reactions can occur on the indole ring, leading to various derivatives.
Major Products from Reactions
| Reaction Type | Product |
|---|---|
| Oxidation | N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-2-methylpropanamide |
| Reduction | N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanol |
| Substitution | Various substituted indole derivatives |
Scientific Research Applications
This compound has several notable applications:
Chemistry
This compound serves as a building block for synthesizing more complex indole derivatives, which are crucial in developing new materials and pharmaceuticals.
Biology
Research indicates that this compound may exhibit anti-inflammatory and anticancer properties , making it a candidate for further biological studies. Its interaction with specific molecular targets could modulate pathways involved in inflammation and cancer cell proliferation.
Medicine
Investigations into the therapeutic effects of this compound suggest potential applications in treating various diseases, particularly those related to inflammation and cancer.
Industry
In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the potential of indole derivatives, including this compound:
- Anti-Cancer Activity : Research has shown that compounds similar to this indole derivative exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Properties : Studies have demonstrated that certain indole derivatives can inhibit inflammatory pathways, suggesting that this compound may also possess similar effects.
- Pharmacological Studies : The pharmacokinetics and mechanisms of action are under investigation to understand how this compound interacts with biological systems at the molecular level .
Mechanism of Action
The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Derivatives
The following table highlights structural differences and similarities between N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide and related compounds:
Physicochemical Properties
- LogP and Solubility : The 2-methylpropanamide group in the target compound contributes to moderate lipophilicity (predicted XLogP3 ~3.0), whereas naphthalene-containing analogs exhibit higher LogP due to aromatic hydrophobicity .
- Melting Points : Substituents significantly affect melting points. For instance, dichlorophenyl derivatives (e.g., 25a) melt at 123–124°C, while fluorobenzyl analogs (25b) melt at 94–96°C .
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a methoxy group at the 6-position of the indole ring and a propanamide group, which contribute to its unique biological properties.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 246.33 g/mol
- CAS Number : 1353505-54-0
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 6-Methoxyindole : The starting material is synthesized.
- Alkylation : The 6-methoxyindole undergoes alkylation with 2-bromoethylamine to form N-[2-(6-methoxy-1H-indol-3-yl)ethyl]amine.
- Amidation : This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in inflammatory and cancer pathways.
Potential Therapeutic Effects:
- Anti-inflammatory Properties : The compound may inhibit enzymes responsible for inflammatory responses.
- Anticancer Activity : Preliminary studies suggest it could suppress cancer cell proliferation, particularly in rapidly dividing cells.
Research Findings
A study assessing various indole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative activities against multiple cancer cell lines, suggesting potential anticancer applications .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 |
| Compound B | HeLa (Cervical Cancer) | 7.5 |
| This compound | MCF7 (Breast Cancer) | TBD |
Case Studies and Applications
- Antimicrobial Activity : In vitro studies revealed that certain derivatives of indole, including analogues of this compound, displayed potent activity against Staphylococcus aureus, including MRSA strains, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .
- Cytotoxicity Studies : Research has shown that compounds related to this indole derivative can exhibit cytotoxic effects on various cancer cell lines, indicating potential for development as anticancer agents .
Q & A
Q. What are the established synthetic routes for N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling indole derivatives with substituted propanamide moieties. Key steps include:
- Indole core preparation : 6-Methoxyindole is synthesized via cyclization or functionalization of precursor amines.
- Alkylation/amidation : The indole ethyl group is functionalized using reagents like 2-methylpropanoyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Optimization : Reaction temperature (60–100°C), solvent (DMF, DCM), and catalysts (e.g., HATU for amide bond formation) significantly impact yields. For example, HATU-mediated coupling in DMF achieved 72–89% yields in structurally related indole-propanamide syntheses .
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Amide coupling | HATU, DMF, 25°C | 72–89% | |
| Indole alkylation | NaH, THF, 0°C→RT | 50–70% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm indole ring substitution (e.g., methoxy at C6, ethyl-propanamide at C3). Key signals include δ 7.2–7.6 ppm (indole aromatic protons) and δ 1.2–1.5 ppm (isopropyl methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₆H₂₁N₂O₂: 273.1603; observed: 273.1608) .
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3400 cm⁻¹ (N-H) confirm functional groups .
Q. What in vitro assays are used for preliminary biological screening?
- Receptor binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1R affinity, as seen in structurally similar PET tracers) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence/colorimetric readouts .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (IC₅₀ values reported for related indole-propanamides: 1–10 µM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Solvent selection : Polar aprotic solvents (DMF, NMP) enhance solubility of intermediates.
- Catalyst tuning : Transition from HATU to cheaper coupling agents (e.g., EDCI/HOBt) with minimal yield loss .
- Purification : Use of flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) improves purity >95% .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with halogens) to isolate target-specific effects. For example, 4-fluorobenzyl analogs showed enhanced CB1R binding (Kᵢ = 2 nM vs. 10 nM for methoxy) .
- Assay standardization : Control variables like cell line (HeLa vs. HEK293), serum concentration, and incubation time .
Q. How is this compound utilized in designing PET tracers for neuroimaging?
- Radiolabeling : Incorporate F into the propanamide moiety (e.g., F-MK-9470) for CB1R imaging in obesity or addiction studies .
- Biodistribution : Assess brain permeability via logP optimization (target: 2–3) and plasma protein binding assays (<90%) .
| Parameter | Target Value | Method |
|---|---|---|
| logP | 2–3 | Shake-flask/HPLC |
| Plasma protein binding | <90% | Equilibrium dialysis |
Q. What computational methods predict metabolic stability?
- In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the indole ring) .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS for hydroxylated or demethylated products .
Contradictory Data Analysis
Q. Why do pharmacokinetic (PK) profiles vary across animal models?
- Species differences : Rodents show faster clearance (t₁/₂ = 1–2 hr) vs. primates (t₁/₂ = 4–6 hr) due to cytochrome isoform expression .
- Formulation : Use of PEGylated nanoparticles in mice increases bioavailability from 30% to 60% .
Methodological Guidelines
Q. How to design SAR studies for optimizing receptor affinity?
- Scaffold diversification : Synthesize analogs with:
Q. What in vivo models evaluate therapeutic potential?
- Obesity : CB1R knockout mice or diet-induced obese (DIO) models for weight loss efficacy .
- Neuroprotection : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess cognitive improvement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
